molecular formula C12H14BNO4 B3021615 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1313758-93-8

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B3021615
CAS No.: 1313758-93-8
M. Wt: 247.06
InChI Key: XXJWDGQXUAQEKD-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid ester derivative belonging to the MIDA (methyliminodiacetic acid) boronate class. Structurally, it features a six-membered dioxazaborocane ring system with a 4-methylphenyl substituent at the boron center and a methyl group on the nitrogen atom. Its molecular formula is C₁₁H₁₂BNO₄, with a molecular weight of 233.03 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and controlled release of boronic acid under mild hydrolysis conditions. Its synthesis typically involves condensation of 4-methylphenylboronic acid with methyliminodiacetic acid (MIDA), achieving high yields (e.g., 97% in analogous MIDA boronate syntheses) .

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWDGQXUAQEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678941
Record name 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943552-01-0
Record name 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids with appropriate organic substrates under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles. Common reagents and conditions for these reactions include the use of catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds with similar dioxazaborocane structures exhibit significant biological activities. Specifically, 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has potential applications in drug development due to its ability to interact with various biological targets.

  • Anticancer Activity : Preliminary studies suggest that derivatives of dioxazaborocanes may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms of action for this compound are under investigation.
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The unique structure may allow for effective binding to bacterial cell walls or interference with metabolic pathways.

Materials Science

The compound's structural properties make it suitable for applications in materials science.

  • Polymer Chemistry : Its ability to form stable complexes with metals can be utilized in the synthesis of polymeric materials with enhanced properties. For instance, incorporating this compound into polymer matrices may improve mechanical strength and thermal stability.
  • Nanotechnology : The unique boron-containing structure can be explored for the development of nanomaterials. These materials could have applications in drug delivery systems or as catalysts in chemical reactions.

Mechanism of Action

The mechanism by which 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. In medicinal applications, the compound may target specific molecular pathways, although detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -NO₂) increase electrophilicity and reaction rates in cross-couplings but may reduce hydrolytic stability .
  • The 4-methylphenyl derivative balances steric bulk and electronic effects, making it versatile for diverse coupling partners .

Heteroaryl-Substituted MIDA Boronates

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
6-Methyl-2-(2-pyridinyl)-...-dione 2-Pyridinyl C₁₀H₁₁BN₂O₄ 234.02 N/A Chelating ability; applications in medicinal chemistry
6-Methyl-2-(6-methoxy-2-pyridinyl)-...-dione 6-Methoxy-2-pyridinyl C₁₁H₁₃BN₂O₅ 264.05 N/A Improved solubility; used in aqueous-phase reactions
6-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-...-dione 5-(Trifluoromethyl)pyridin-2-yl C₁₂H₁₁BF₃N₂O₄ 306.03 N/A High resistance to protodeboronation; stable under harsh conditions

Key Observations :

  • Pyridinyl derivatives exhibit coordination versatility with transition metals, enabling tailored catalysis .
  • Methoxy or trifluoromethyl groups on pyridines enhance solubility or stability, respectively .

Alkyl-Substituted MIDA Boronates

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
6-Methyl-2-propyl-...-dione Propyl C₈H₁₄BNO₄ 198.01 56 Limited steric hindrance; suitable for bulky substrates
6-Methyl-2-isopropyl-...-dione Isopropyl C₈H₁₄BNO₄ 198.01 N/A Moderate stability; used in alkylation reactions

Key Observations :

  • Alkyl-substituted MIDA boronates are less common due to challenges in synthesis and lower stability compared to aryl analogs .
  • Propyl and isopropyl variants are niche reagents for specialized transformations .

Biological Activity

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a synthetic organic compound notable for its unique dioxazaborocane structure and potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₂H₁₄BNO₄, indicating the presence of boron within a cyclic framework that includes nitrogen and oxygen atoms. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that allows it to interact with various biological targets. The presence of the boron atom is particularly significant, as it enables the compound to form stable complexes with nucleophiles. This property is crucial in its potential applications in drug design and development.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₄BNO₄
Molecular Weight247.06 g/mol
CAS Number943552-01-0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular pathways. The boron atom's reactivity allows it to participate in various chemical transformations that can influence biological processes.

Key Mechanisms Include:

  • Formation of Boron Complexes: The compound can form stable complexes with nucleophiles, which may enhance its biological efficacy.
  • Targeting Specific Receptors: Preliminary studies suggest that compounds with similar structures may exhibit activity against key receptors involved in various diseases.

Biological Activity

Research indicates that compounds analogous to this compound exhibit significant biological activities. These include:

  • Anticancer Activity: The compound's boron content makes it a candidate for boron neutron capture therapy (BNCT), a specialized cancer treatment.
  • Antimicrobial Properties: Compounds with similar dioxazaborocane structures have shown antimicrobial effects in various studies.
  • Enzyme Inhibition: There is evidence suggesting potential inhibitory effects on certain enzymes that are critical for disease progression.

Comparative Analysis

To better understand the unique properties of this compound compared to other similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dioneVinyl group instead of phenylPotentially lower activity due to less steric hindranceLacks methyl substitution on the phenyl ring
2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dioneHydroxy group on phenylEnhanced solubility and potential for increased activityHydroxyl group may enhance interactions
2-borylated methylstyrenesSimilar borylation but different substituentsVaried activities depending on substituentsMore versatile due to different substituent variations

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Effects: Research demonstrated that dioxazaborocanes exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for future drug development.
  • Antimicrobial Activity Investigation: In vitro tests showed that certain derivatives of dioxazaborocanes possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction Studies: Investigations into the enzyme inhibitory effects revealed that some dioxazaborocanes could effectively inhibit enzymes linked to metabolic disorders.

Q & A

Q. What are the established synthetic routes for 6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving precursors like substituted benzothiazoles and spirocyclic diones. For example, analogous dioxazaborocane derivatives are synthesized by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl imines under reflux in aprotic solvents (e.g., THF or DMF) with catalytic acid . Optimization involves varying temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Yield improvements (e.g., from 60% to >85%) are achievable using Design of Experiments (DoE) to identify critical factors like reaction time and catalyst loading . Purity is enhanced via recrystallization in ethanol/water mixtures, monitored by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming the dioxazaborocane ring structure and substituent positions. For example, characteristic peaks for boron-containing heterocycles appear at δ 2.4–3.1 ppm (B–O–C linkages) in 1H NMR .
  • FT-IR : B–O stretches (1,200–1,350 cm⁻¹) and carbonyl vibrations (1,680–1,750 cm⁻¹) validate the core structure .
  • Elemental Analysis : Used to verify empirical formulas, with deviations <0.3% indicating high purity .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer: Stability is influenced by moisture sensitivity (due to boron-oxygen bonds) and photodegradation. Store in anhydrous conditions (argon atmosphere, desiccator) at –20°C. Degradation pathways can be tracked via periodic TGA/DSC analysis to monitor mass loss (indicative of boronate ester hydrolysis) . Accelerated stability studies (40°C/75% RH for 14 days) combined with HPLC-MS help identify degradation byproducts .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or cycloaddition reactions?

Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., 11B NMR to track boron coordination changes) and computational tools (DFT calculations) to map transition states. For example, the dioxazaborocane ring’s Lewis acidity can activate substrates in Suzuki-Miyaura couplings, with reaction intermediates trapped using low-temperature NMR (–40°C) . Kinetic isotope effects (KIEs) and Hammett plots further clarify rate-determining steps .

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reaction systems?

Methodological Answer: Use quantum chemical software (e.g., Gaussian, ORCA) to calculate Fukui indices for electrophilicity/nucleophilicity hotspots. Molecular dynamics simulations (MD) with explicit solvent models (e.g., water/THF) predict solvation effects on boron center reactivity. Reaction path searches using the artificial force induced reaction (AFIR) method (implemented in ICReDD’s workflows) efficiently identify plausible intermediates .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

  • Spectral Discrepancies : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare to crystallographic data (if available). For example, unexpected NOE correlations may indicate non-planar conformations .
  • Byproduct Analysis : Use LC-MS/MS with collision-induced dissociation (CID) to fragment unknown peaks. Isotopic labeling (e.g., 18O in carbonyl groups) helps trace rearrangement pathways .

Q. What experimental design frameworks are optimal for studying this compound’s role in catalytic or material science applications?

Methodological Answer:

  • Factorial Design : Apply full or fractional factorial designs to screen variables (e.g., catalyst loading, temperature) in catalytic cycles. For example, a 2³ factorial design (temperature, solvent, substrate ratio) reduces experiments by 50% while identifying interactions .
  • Response Surface Methodology (RSM) : Optimize reaction efficiency (e.g., turnover frequency) using central composite designs .

Q. How can degradation pathways be systematically mapped under oxidative or hydrolytic conditions?

Methodological Answer: Use forced degradation studies with H2O2 (oxidative) or HCl/NaOH (hydrolytic). Monitor via in-situ Raman spectroscopy to detect B–O bond cleavage (shift from 1,250 cm⁻¹ to 1,400 cm⁻¹). High-resolution mass spectrometry (HRMS) identifies degradation products, while Marcus theory analyses predict electron-transfer kinetics in oxidative pathways .

Q. What strategies are effective for correlating structural modifications (e.g., substituent changes) with physicochemical properties?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like Hammett σ constants for aryl substituents and steric parameters (e.g., Tolman cone angles). Validate with experimental logP and solubility data .
  • Crystallography : Single-crystal XRD reveals how methyl group positioning affects packing efficiency and melting points .

Q. How can this compound be integrated into advanced separation technologies or membrane systems?

Methodological Answer: Evaluate its potential as a boron-selective ligand in polymer-supported membranes. Use Langmuir-Blodgett techniques to assemble monolayers on silica substrates, testing ion transport via impedance spectroscopy. Compare selectivity coefficients (Ksel) for B(III) vs. competing metals (e.g., Al³⁺) using ICP-OES .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

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